Array ( [bid] => 6664811 ) Buy 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid

1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid

Catalog No.
S6951478
CAS No.
M.F
C17H21FN2O4
M. Wt
336.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acety...

Product Name

1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid

IUPAC Name

1-[2-[(3-fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid

Molecular Formula

C17H21FN2O4

Molecular Weight

336.36 g/mol

InChI

InChI=1S/C17H21FN2O4/c1-11-5-6-12(8-14(11)18)16(22)19(2)10-15(21)20-7-3-4-13(9-20)17(23)24/h5-6,8,13H,3-4,7,9-10H2,1-2H3,(H,23,24)

InChI Key

MWHSDROLRDMUII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)CC(=O)N2CCCC(C2)C(=O)O)F
1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid, also known as FMPA, is a novel drug with potential applications in various fields of research and industry. This paper aims to provide information on the definition, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions of FMPA.
1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid is a small-molecule drug that has been designed to inhibit the enzymatic activity of the protein known as dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that is involved in the regulation of blood glucose levels. 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid is a potent and selective inhibitor of DPP-4 and has been shown to improve glucose control in animal models of diabetes. 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid belongs to the class of drugs known as DPP-4 inhibitors, which are currently used in the treatment of type 2 diabetes.
1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid is a white to off-white crystalline powder. It has a molecular formula of C19H23FN2O4 and a molecular weight of 362.4 g/mol. 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid has a melting point of 216-218°C and is soluble in DMSO, DMF, and water.
1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid can be synthesized via a multi-step process involving the coupling of 3-fluoro-4-methylbenzoyl chloride with the amine of piperidine-3-carboxylic acid, followed by acylation with N-methyl glycine. 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid can be purified by recrystallization or chromatography. The purity and identity of 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid can be confirmed by various analytical techniques such as NMR, HPLC, and mass spectrometry.
Two common analytical methods used to determine the concentration of 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid in biological samples are HPLC and LC-MS/MS. HPLC is used to separate and quantify 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid from other components of the biological sample. LC-MS/MS is a more sensitive and selective technique that can accurately quantify very low concentrations of 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid in biological samples such as plasma, urine, and tissue.
1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid has been shown to be a potent and selective inhibitor of DPP-4. It has been shown to improve glucose control and insulin secretion in animal models of diabetes. 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid has also been shown to have anti-inflammatory and anti-fibrotic effects in preclinical studies. 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid has potential therapeutic applications not only in diabetes but also in other diseases such as chronic obstructive pulmonary disease (COPD), asthma, and cardiovascular disease.
1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid has shown no significant toxicity in preclinical studies. It has been well-tolerated in animal studies and has not caused any adverse effects on vital organs or other tissues. 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid has also been shown to have a low risk of drug interactions, making it a promising candidate for combination therapy with other drugs.
1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid has potential applications in various fields of research and industry. In addition to its use in the treatment of diabetes, 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid has potential applications in the treatment of other diseases such as COPD, asthma, and cardiovascular disease. 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid can also be used as a tool compound in pharmacological studies to better understand the role of DPP-4 in disease pathology.
1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid is currently in preclinical development. Several studies have been conducted in animal models of diabetes, COPD, and cardiovascular disease. These studies have shown promising results, prompting further investigation into the clinical potential of 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid.
1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid has potential implications in various fields of research and industry. In the pharmaceutical industry, 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid has potential use as a drug candidate for the treatment of diabetes, COPD, and cardiovascular disease. In the academic setting, 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid can be used as a research tool to better understand the role of DPP-4 in various diseases.
Although 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid has shown promising results in preclinical studies, there are limitations and future directions that need to be addressed. One limitation is the need for further investigation into the safety and efficacy of 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid in human clinical trials. Additionally, there is a need for further understanding of the mechanisms underlying the anti-inflammatory and anti-fibrotic effects of 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid. Future directions include the investigation of 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid as a treatment for other diseases such as asthma and the development of new DPP-4 inhibitors with improved pharmacokinetic properties.
1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid is a novel drug with potential applications in various fields of research and industry. Its potent and selective inhibition of DPP-4 makes it a promising candidate for the treatment of diabetes, COPD, and cardiovascular disease. Although further investigation is needed, 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid has the potential to make a significant impact on the treatment of these diseases.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

336.14853532 g/mol

Monoisotopic Mass

336.14853532 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-26-2023

Explore Compound Types